3-[2-(4-Methylphenyl)ethoxy]azetidine
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Overview
Description
3-[2-(4-Methylphenyl)ethoxy]azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)ethoxy]azetidine typically involves the preparation of azetidine derivatives through various synthetic routes. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of functionalized azetidines .
Another approach involves the ring-opening polymerization of azetidine monomers, which can be achieved through cationic or anionic mechanisms . This method allows for the production of polyamines with various structures and degrees of control .
Industrial Production Methods
Industrial production of azetidine derivatives, including this compound, often employs scalable synthetic routes such as the aza-Michael addition and ring-opening polymerization . These methods are chosen for their efficiency, scalability, and ability to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenyl)ethoxy]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized azetidine derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-[2-(4-Methylphenyl)ethoxy]azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenyl)ethoxy]azetidine involves its interaction with molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various chemical reactions, which can modulate biological pathways and molecular interactions . Specific molecular targets and pathways depend on the context of its application, such as drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness of 3-[2-(4-Methylphenyl)ethoxy]azetidine
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity . This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and polymer science .
Properties
IUPAC Name |
3-[2-(4-methylphenyl)ethoxy]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)6-7-14-12-8-13-9-12/h2-5,12-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNMJPYRMKRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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